4,5-Ethylenedithio-1,3-dithiol-2-one
Overview
Description
“4,5-Ethylenedithio-1,3-dithiol-2-one” is a chemical compound with the CAS Number: 74962-29-1 . It has a molecular weight of 208.35 and its IUPAC name is 5,6-dihydro [1,3]dithiolo [4,5-b] [1,4]dithiin-2-one .
Molecular Structure Analysis
The molecular formula of “4,5-Ethylenedithio-1,3-dithiol-2-one” is C5H4OS4 . The InChI code for this compound is 1S/C5H4OS4/c6-5-9-3-4 (10-5)8-2-1-7-3/h1-2H2 .Physical And Chemical Properties Analysis
“4,5-Ethylenedithio-1,3-dithiol-2-one” is a solid at 20 degrees Celsius . It has a melting point of 128.0 to 131.0 °C .Scientific Research Applications
- “4,5-Ethylenedithio-1,3-dithiol-2-one” is a chemical compound with the empirical formula C5H4OS4 . It has a molecular weight of 208.34 .
- It has been used in the preparation of 4,5-ethylenedithio-1,3-dithiole-2-thione, 4,5-(methyl)ethylenedithio-1,3-dithiole-2-thione, and 4,5-(dimethyl)ethylenedithio-1,3-dithiole-2-thione . These compounds were prepared by reacting 1,3-dithiole-2,4,5-trithione with ethylene, propylene, and trans-2-butene, respectively .
- The compound is used as a precursor in the synthesis of Tetrathiafulvalene (TTF) derivatives . TTF derivatives are often used in the creation of molecular conductors, which have applications in the field of electronics .
- “4,5-Ethylenedithio-1,3-dithiol-2-one” is used in the synthesis of heterocyclic compounds . These compounds have a wide range of applications in medicinal chemistry and drug discovery due to their diverse biological activities.
Preparation of Molecular Conductors
Synthesis of Heterocyclic Compounds
Research and Experimental Use
- This compound is used in the synthesis of 1,3-dithiole-2-thiones . These compounds have a wide range of applications in organic synthesis and materials science.
- As a precursor in the synthesis of Tetrathiafulvalene (TTF) derivatives, this compound can be used in the preparation of electronic materials . These materials have applications in the field of electronics and materials science.
Synthesis of 1,3-Dithiole-2-Thiones
Preparation of Electronic Materials
Research and Experimental Use
properties
IUPAC Name |
5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4OS4/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNDMYIFMUGDMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)SC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4OS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346190 | |
Record name | 4,5-Ethylenedithio-1,3-dithiol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Ethylenedithio-1,3-dithiol-2-one | |
CAS RN |
74962-29-1 | |
Record name | 4,5-Ethylenedithio-1,3-dithiol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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